molecular formula C11H12BrNO3S2 B2431301 5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide CAS No. 1257548-94-9

5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide

Cat. No. B2431301
CAS RN: 1257548-94-9
M. Wt: 350.25
InChI Key: JNIYJGPZOUSMAB-UHFFFAOYSA-N
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Description

This compound is a thiophene derivative. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by a five-membered ring containing one sulfur atom . The specific structure of “5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide” would include additional functional groups attached to the thiophene ring, including a bromine atom, a furan ring, and a sulfonamide group.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on the specific functional groups present in the molecule. For example, brominated thiophenes can participate in nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Some thiophene derivatives exhibit pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their wide range of applications and properties . Future research may focus on developing new synthesis methods, exploring new applications, and studying the biological activity of these compounds.

properties

IUPAC Name

5-bromo-N-[1-(furan-2-yl)propan-2-yl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S2/c1-8(7-9-3-2-6-16-9)13-18(14,15)11-5-4-10(12)17-11/h2-6,8,13H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIYJGPZOUSMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide

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